Ethyl 2-(bromomethyl)-3-(4-nitrophenyl)prop-2-enoate
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Overview
Description
Ethyl 2-(bromomethyl)-3-(4-nitrophenyl)prop-2-enoate is an organic compound with a complex structure that includes a bromomethyl group, a nitrophenyl group, and an enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(bromomethyl)-3-(4-nitrophenyl)prop-2-enoate typically involves the bromination of an appropriate precursor, followed by esterification. One common method involves the bromination of 2-(hydroxymethyl)-3-(4-nitrophenyl)prop-2-enoic acid, followed by esterification with ethanol under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bromomethyl)-3-(4-nitrophenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with acetic acid.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Reduction: The major product is the corresponding amino compound.
Oxidation: Products include aldehydes and carboxylic acids.
Scientific Research Applications
Ethyl 2-(bromomethyl)-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-(bromomethyl)-3-(4-nitrophenyl)prop-2-enoate involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can affect molecular targets such as enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(hydroxymethyl)-3-(4-nitrophenyl)prop-2-enoate
- Methyl 2-(bromomethyl)-3-(4-nitrophenyl)prop-2-enoate
- Ethyl 2-(bromomethyl)-3-(4-aminophenyl)prop-2-enoate
Uniqueness
This compound is unique due to the presence of both a bromomethyl and a nitrophenyl group, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds lacking one of these functional groups.
Properties
CAS No. |
88039-52-5 |
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Molecular Formula |
C12H12BrNO4 |
Molecular Weight |
314.13 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12BrNO4/c1-2-18-12(15)10(8-13)7-9-3-5-11(6-4-9)14(16)17/h3-7H,2,8H2,1H3 |
InChI Key |
YYPWYZTVUZMGDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])CBr |
Origin of Product |
United States |
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